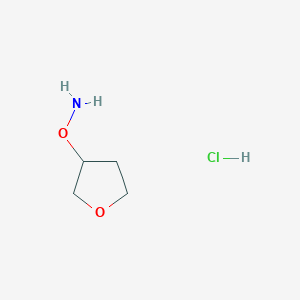

O-(Oxolan-3-yl)hydroxylamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

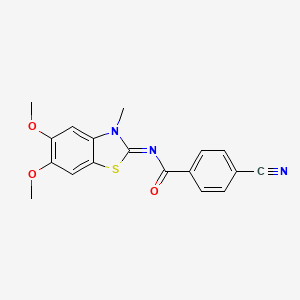

O-(Oxolan-3-yl)hydroxylamine;hydrochloride, also known as O-[(oxolan-3-yl)methyl]hydroxylamine hydrochloride, is a chemical compound with the CAS Number: 854382-86-8 . It has a molecular weight of 153.61 . The compound is typically stored at -10 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is O-((tetrahydrofuran-3-yl)methyl)hydroxylamine hydrochloride . The InChI code for this compound is 1S/C5H11NO2.ClH/c6-8-4-5-1-2-7-3-5;/h5H,1-4,6H2;1H . The InChI key is IGUHKKFIPFWTRI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 139.58 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- O-(Oxolan-3-yl)hydroxylamine;hydrochloride plays a significant role in the synthesis of oximes. A study by Li, Li, and Li (2006) demonstrated the use of hydroxylamine hydrochloride for the condensation of aldehydes and ketones to form oximes, noting its efficiency in terms of higher yields, milder conditions, and shorter reaction times compared to conventional methods (Ji-tai Li, Xiaoliang Li, & Tong-shuang Li, 2006).

- The compound is also crucial in the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde oximes. Baláž et al. (2019) highlighted its role in facilitating the preparation of these oximes in a solvent-free reaction, emphasizing its environmentally friendly and sustainable character (M. Baláž et al., 2019).

Biological and Environmental Implications

- In the field of environmental chemistry, hydroxylamine has been observed to significantly impact atmospheric chemistry. A study by Prinn et al. (2001) discussed the role of the hydroxyl radical (OH) in the atmosphere, affecting the degradation of pollutants and gases involved in ozone depletion and the greenhouse effect (R. Prinn et al., 2001).

- Gligorovski et al. (2015) provided an extensive overview of the role of hydroxyl radical in various environmental compartments, including its implications in natural waters and the atmosphere. This research underlines the importance of understanding the chemistry of hydroxyl radicals in environmental processes (S. Gligorovski et al., 2015).

Advanced Materials and Applications

- Research by Jiang et al. (2023) on the synthesis of N-heterocycles using oximes and hydroxylamines as nitrogen sources has shown significant advancements. The study summarized recent developments in this area, highlighting the potential for creating environmentally friendly and sustainable methods (Huiyan Jiang et al., 2023).

- The work by Lu et al. (2014) on iron-catalyzed intermolecular amino-oxygenation of olefins, using a functionalized hydroxylamine, is another example of innovative applications in material science. This method provided a new way to create amino alcohol derivatives with diverse regio- and stereochemical arrays (Dengfu Lu et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mecanismo De Acción

Mode of Action

Hydroxylamines are known to act as nucleophiles, reacting with electrophiles in biochemical reactions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Hydroxylamines are involved in various biochemical reactions, including the formation of oximes and hydrazones . The downstream effects of these reactions depend on the specific context and are currently under investigation.

Propiedades

IUPAC Name |

O-(oxolan-3-yl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-7-4-1-2-6-3-4;/h4H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBUNEWFSGYZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1ON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2997301.png)

![4,4-Dimethyl-2-[(4-nitroanilino)methylidene]-3-oxopentanenitrile](/img/structure/B2997304.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2997308.png)

![4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2997312.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2997321.png)